Dioctadecyl sulfate
Overview
Description
Dioctadecyl sulfate is an organic compound with the chemical formula
C36H74O4S
. It is a sulfate ester derived from octadecanol, a long-chain fatty alcohol. This compound is known for its surfactant properties and is used in various industrial and scientific applications.Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctadecyl sulfate can be synthesized through the esterification of octadecanol with sulfuric acid. The reaction typically involves heating octadecanol with concentrated sulfuric acid under controlled conditions to form the sulfate ester. The reaction can be represented as follows:
2C18H37OH+H2SO4→(C18H37O)2SO4+2H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting octadecanol with sulfur trioxide or chlorosulfonic acid. These methods are preferred due to their efficiency and scalability. The reaction with sulfur trioxide can be carried out in a continuous reactor, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dioctadecyl sulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form octadecanol and sulfuric acid.
Oxidation: Under oxidative conditions, this compound can be oxidized to form sulfonic acids.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different sulfate esters.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products
Hydrolysis: Octadecanol and sulfuric acid.
Oxidation: Sulfonic acids.
Substitution: Various sulfate esters depending on the nucleophile used.
Scientific Research Applications
Dioctadecyl sulfate has a wide range of applications in scientific research:
Mechanism of Action
Dioctadecyl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of molecules. In biological systems, it can interact with cell membranes, enhancing the delivery of drugs or other therapeutic agents. The molecular targets and pathways involved include the disruption of lipid bilayers and the facilitation of molecular transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Dioctadecyl disulfide: Similar in structure but contains a disulfide bond instead of a sulfate group.
Dioctyl sulfosuccinate: Another surfactant with similar applications but different chemical structure and properties.
Uniqueness
Dioctadecyl sulfate is unique due to its long hydrophobic chains and sulfate ester group, which provide excellent surfactant properties. Its ability to form stable monolayers and bilayers makes it particularly valuable in the preparation of Langmuir-Blodgett films and liposomes .
Properties
IUPAC Name |
dioctadecyl sulfate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMHIKTUFBWOAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)OCCCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510811 | |
Record name | Dioctadecyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66186-21-8 | |
Record name | Dioctadecyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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